N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
Description
N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzodiazole core substituted with a bromine atom at the 4-position and a methyl group at the 1-position. The acetamide moiety is linked to the benzodiazole ring via the 2-position nitrogen.
Properties
Molecular Formula |
C10H10BrN3O |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
N-(4-bromo-1-methylbenzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10BrN3O/c1-6(15)12-10-13-9-7(11)4-3-5-8(9)14(10)2/h3-5H,1-2H3,(H,12,13,15) |
InChI Key |
MYWLMBHXCQSLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(N1C)C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Acetylation: The final step involves the acetylation of the 2-amino group of the brominated benzimidazole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS)
Acetylation: Acetic anhydride, acetyl chloride, pyridine
Hydrolysis: Acidic or basic conditions
Major Products Formed:
- Substituted benzimidazole derivatives
- Oxidized or reduced forms of the compound
- Hydrolyzed products such as amines and acetic acid
Scientific Research Applications
Chemistry: N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is used as a building block in the synthesis of various benzimidazole derivatives with potential biological activities.
Biology and Medicine: The compound has been studied for its antimicrobial, antiviral, and anticancer properties. It may act as an inhibitor of specific enzymes or proteins involved in disease pathways.
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetamide group may play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact molecular pathways and targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares core structural motifs with several derivatives reported in the evidence. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Features of Comparable Compounds
Physicochemical Properties
Key data from analogs highlight trends in bond lengths, melting points, and spectral features:
Table 2: Physical-Chemical Comparison
The target compound’s acetamide C=O stretch (IR ~1680 cm⁻¹) and bromine-related NMR signals (δ 7.5–7.8) are expected to align with these trends.
Biological Activity
N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a bromine substitution on the benzodiazole moiety, which enhances its reactivity and biological interactions. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C10H10BrN3O
- Molecular Weight : 268.1 g/mol
- CAS Number : 2648947-71-9
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances binding affinity, potentially leading to inhibition of enzyme activity or modulation of receptor functions. The acetamide group may stabilize these interactions, contributing to the compound's efficacy in biological systems .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation.
Anticancer Activity
The compound has been investigated for its anticancer potential, particularly through studies focusing on its ability to inhibit specific cancer cell lines. For instance, it has shown selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), a critical enzyme involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. This property makes it a valuable candidate for further research into therapeutic applications targeting metabolic disorders and cancers .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide | Chlorine instead of bromine | Different reactivity profile |
| N-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide | Fluorine substitution | Potentially lower biological activity |
| N-(5-bromo-1-methyl-1H-benzimidazol-2-yl)acetamide | Bromine at position 5 | Distinct reactivity due to positional differences |
Study on Anticancer Activity
In a recent study, this compound was tested against MCF7 breast cancer cells. The compound demonstrated an IC50 value indicative of significant antiproliferative activity. Flow cytometry analyses revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase and induced apoptosis .
Enzyme Inhibition Assay
Another investigation focused on the compound's ability to inhibit PI3Kγ activity. Results showed that at specific concentrations, this compound effectively reduced enzyme activity by up to 70%, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the standard synthetic routes for N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide?
The compound is typically synthesized via amide coupling reactions. A common method involves activating the carboxylic acid derivative (e.g., (3-methylphenyl)acetic acid) with carbodiimide reagents like 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide (EDC) in the presence of a base (e.g., triethylamine) and a benzothiazole-amine precursor. The reaction is carried out in dichloromethane at controlled temperatures (e.g., 273 K initially, followed by room temperature stirring), achieving yields up to 91% . Purification often involves trituration with ethanol or recrystallization .
Q. Which characterization techniques are essential for confirming the compound’s structure?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For analyzing proton and carbon environments (e.g., aromatic protons, methyl groups, acetamide moiety) .
- Infrared Spectroscopy (IR) : To confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and N-H bonds .
- Mass Spectrometry : For molecular weight verification and fragmentation pattern analysis .
- X-ray Crystallography : Resolves crystal packing, hydrogen bonding, and dihedral angles between aromatic systems (e.g., benzothiazole and benzene planes at 79.3°) .
Q. What are the primary biological or pharmacological applications of this compound?
While direct evidence for this specific compound is limited, structurally related benzothiazole and acetamide derivatives exhibit anticancer, antibacterial, and anti-inflammatory activities. For example, N-substituted benzothiazole acetamides have shown inhibitory effects on cancer cell lines by targeting Bcl-2/Mcl-1 proteins . Similar compounds also demonstrate enzyme inhibition (e.g., cyclooxygenase) in anti-inflammatory studies .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to address low yields or impurities?
- Reaction Temperature Control : Starting at 273 K minimizes side reactions during carbodiimide activation .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reagent solubility, while ethanol trituration removes unreacted starting materials .
- Stoichiometric Adjustments : A 1.2:1 molar ratio of EDC to carboxylic acid improves coupling efficiency .
- Purification Strategies : Column chromatography or preparative HPLC can resolve co-eluting impurities, particularly for brominated derivatives .
Q. How do structural modifications influence the compound’s biological activity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Br, Cl) on the benzodiazole ring enhances electrophilicity, improving binding to biological targets like DNA or enzymes .
- Side Chain Variation : Modifying the acetamide’s aryl group (e.g., 4-nitrophenyl vs. pyridin-2-yl) alters solubility and target affinity. For example, nitro groups enhance π-π stacking in protein pockets .
- Crystallographic Insights : Dihedral angles between aromatic systems (e.g., 79.3° in benzothiazole derivatives) impact molecular rigidity and binding kinetics .
Q. What methodologies resolve contradictions in reported biological data across studies?
- Cross-Validation Assays : Use orthogonal assays (e.g., MTT for cytotoxicity, Western blot for protein expression) to confirm activity .
- Purity Analysis : HPLC or LC-MS ensures >95% purity, excluding contaminants as confounding factors .
- Computational Modeling : Molecular docking or QSAR studies predict binding modes and explain discrepancies in activity across cell lines .
Q. How can crystallographic data address ambiguities in NMR or mass spectrometry results?
X-ray crystallography provides unambiguous bond lengths, angles, and intermolecular interactions (e.g., O–H⋯N hydrogen bonds, π-π stacking). For example, crystal structures resolve protonation states of nitrogen atoms in benzothiazole systems, which NMR alone may not distinguish .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
